3-Methylbutyric acid - d2
Description
Fundamental Principles of Stable Isotope Labeling in Biological Systems
Stable isotope labeling is a technique that involves the introduction of non-radioactive isotopes into molecules to track their journey through biological systems. creative-proteomics.comontosight.ai These isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), possess the same number of protons as their more common elemental counterparts but differ in the number of neutrons, resulting in a greater atomic mass. creative-proteomics.com This mass difference allows labeled molecules to be distinguished from their unlabeled counterparts using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.com
The core principle lies in the fact that stable isotopes are chemically identical to their naturally occurring forms, meaning they participate in biochemical reactions without significantly altering the biological system under investigation. ontosight.ai By introducing a labeled compound, or "tracer," into a cell or organism, researchers can follow its incorporation into various metabolites, providing a dynamic view of metabolic pathways and fluxes. numberanalytics.commdpi.com This method, often referred to as isotopic dilution, allows for the quantification of metabolite concentrations and the rates of metabolic reactions. creative-proteomics.commdpi.com
Overview of 3-Methylbutyric Acid's Role as a Branched-Chain Fatty Acid Precursor in Metabolism
3-Methylbutyric acid, also known as isovaleric acid, is a branched-chain fatty acid that plays a crucial role in metabolism. wikipedia.orgfsbi-db.de It is primarily derived from the breakdown of the essential amino acid leucine (B10760876). wikipedia.orgwww.nhs.uk In this metabolic pathway, leucine is converted into isovaleryl-CoA, which is then further metabolized. wikipedia.org
Isovaleric acid serves as a precursor for the synthesis of other branched-chain fatty acids. mdpi.com These fatty acids are important components of cellular structures and are involved in various physiological processes. In some organisms, such as certain bacteria, 3-methylbutyric acid is a key building block for the synthesis of long-chain branched fatty acids that are incorporated into their cell membranes. mdpi.com In humans, isovaleric acid is typically absorbed in the colon and can be used as an energy source or enter the bloodstream to influence the metabolism of fatty acids, glucose, and cholesterol. biocrates.com A rare genetic disorder known as isovaleric acidemia, caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leads to a toxic buildup of isovaleric acid, highlighting its importance in normal metabolic function. wikipedia.orgnutricialearningcenter.com
Strategic Advantages of Deuterium Labeling (e.g., -d2) for Investigating Metabolic Pathways and Reaction Kinetics
The use of deuterium-labeled compounds, such as 3-Methylbutyric acid-d2, offers several strategic advantages in biochemical research.
Enhanced Stability and Kinetic Isotope Effect: One of the most significant advantages of deuterium labeling is the kinetic isotope effect (KIE). wikipedia.orgmusechem.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). libretexts.org Consequently, reactions involving the breaking of a C-D bond proceed at a slower rate than those involving a C-H bond. wikipedia.orglibretexts.org This effect can be substantial, with reaction rates for C-H bonds being 6-10 times faster than for C-D bonds. wikipedia.org This phenomenon allows researchers to probe the rate-limiting steps of enzymatic reactions and metabolic pathways. nih.gov If a significant KIE is observed upon deuterium substitution, it provides strong evidence that C-H bond cleavage is a critical part of the reaction mechanism. nih.gov
Internal Standards in Mass Spectrometry: Deuterated compounds are invaluable as internal standards in quantitative analysis using mass spectrometry. clearsynth.comacanthusresearch.com Because they have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. clearsynth.comacanthusresearch.com The mass difference allows the labeled standard to be clearly distinguished from the endogenous analyte, enabling precise and accurate quantification of the target molecule in complex biological samples like blood or urine. clearsynth.comnih.gov
Tracing Metabolic Fates: Deuterium labeling provides a powerful means to trace the metabolic fate of molecules. metsol.com By introducing a deuterated substrate, such as 3-Methylbutyric acid-d2, into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites. isotope.com This allows for the mapping of metabolic pathways and the quantification of metabolic fluxes, providing insights into how different pathways are utilized under various physiological or pathological conditions. numberanalytics.commetsol.com This approach has been widely used to study the synthesis rates of lipids, proteins, and other biomolecules. mdpi.com
Interactive Data Tables
Below are tables summarizing key information related to the compounds and concepts discussed in this article.
Table 1: Properties of 3-Methylbutyric Acid
| Property | Value |
|---|---|
| IUPAC Name | 3-Methylbutanoic acid |
| Other Names | Isovaleric acid, Isopentanoic acid |
| Chemical Formula | C5H10O2 |
| Molar Mass | 102.13 g/mol |
| Metabolic Precursor | Leucine |
Table 2: Key Concepts in Stable Isotope Labeling
| Concept | Description |
|---|---|
| Stable Isotope | A non-radioactive form of an element with the same number of protons but a different number of neutrons. |
| Isotopic Labeling | The incorporation of a stable isotope into a molecule to act as a tracer. |
| Mass Spectrometry | An analytical technique used to differentiate between labeled and unlabeled molecules based on their mass-to-charge ratio. |
| Kinetic Isotope Effect | The change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. |
Properties
CAS No. |
66060-99-9 |
|---|---|
Molecular Formula |
C5H8D2O2 |
Molecular Weight |
104.146 |
Purity |
95% min. |
Synonyms |
3-Methylbutyric acid - d2 |
Origin of Product |
United States |
Synthetic Pathways and Isotopic Enrichment Strategies for 3 Methylbutyric Acid D2
Established Biosynthetic Routes and Chemical Synthesis of Unlabeled 3-Methylbutyric Acid for Research
Understanding the synthesis of the unlabeled parent compound, 3-methylbutyric acid (isovaleric acid), provides a foundational context for developing isotopic labeling strategies. This compound is produced through both natural biosynthetic pathways and targeted chemical synthesis.
Biosynthesis
In biological systems, 3-methylbutyric acid is primarily derived from the catabolism of the branched-chain amino acid, L-leucine. nih.gov The process involves two main steps: transamination of leucine (B10760876) to form α-keto isocaproate (KICA), followed by oxidative decarboxylation. nih.gov Several distinct biosynthetic routes originating from KICA have been identified in microorganisms: researchgate.net
Oxidation of 3-Methylbutanal: KICA undergoes decarboxylation to form 3-methylbutanal, which is subsequently oxidized by an aldehyde dehydrogenase to yield 3-methylbutanoic acid. researchgate.net
Isovaleryl-CoA Pathway: KICA is converted to isovaleryl-CoA through the action of a keto-acid dehydrogenase complex. The isovaleryl-CoA can then be hydrolyzed to the final acid product. researchgate.net
Via α-Hydroxy-isocaproate (HICA): An alternative pathway involves the reduction of KICA to HICA, which is then converted to 3-methylbutanoic acid. researchgate.net
These natural pathways are extensively studied in the context of flavor and aroma development in fermented foods and beverages. wikipedia.org
Chemical Synthesis
For research and industrial purposes, several chemical synthesis routes for 3-methylbutyric acid have been established:
Hydroformylation of Isobutylene (B52900): A common industrial method involves the reaction of isobutylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in a process known as hydroformylation. This produces an intermediate, isovaleraldehyde, which is then oxidized to 3-methylbutanoic acid. wikipedia.org
Oxidation of Isoamyl Alcohol: 3-Methylbutanoic acid can be prepared by the oxidation of isoamyl alcohol, a component of fusel alcohol. wikipedia.org
From L-Valine: Synthetic procedures have been developed that use the natural amino acid L-valine as a starting material, converting it through steps including diazotization and hydrolysis. google.com
The choice of synthetic route often depends on the desired scale, purity requirements, and economic feasibility.
Table 1: Summary of Synthesis Routes for Unlabeled 3-Methylbutyric Acid
| Synthesis Type | Pathway/Method | Key Precursor(s) | Key Intermediates | Reference |
|---|---|---|---|---|
| Biosynthesis | Leucine Catabolism | L-Leucine | α-Keto isocaproate (KICA) | nih.gov |
| Biosynthesis | From KICA | α-Keto isocaproate (KICA) | 3-Methylbutanal or Isovaleryl-CoA | researchgate.net |
| Chemical Synthesis | Hydroformylation | Isobutylene, Syngas (CO + H₂) | Isovaleraldehyde | wikipedia.org |
| Chemical Synthesis | From Amino Acid | L-Valine | (S)-2-hydroxy-3-methyl butyric acid | google.com |
Methodologies for Targeted Deuterium (B1214612) Incorporation into 3-Methylbutyric Acid (e.g., at the 2,2-positions)
The synthesis of 3-Methylbutyric-2,2-d2 acid (2,2-dideuterio-3-methylbutanoic acid) requires specific methods that facilitate hydrogen-deuterium (H/D) exchange at the carbon alpha to the carboxyl group (the C-2 position). clearsynth.comlgcstandards.com The protons at this position are acidic due to the electron-withdrawing effect of the adjacent carbonyl group, making them susceptible to base-mediated exchange.
The core strategy involves the formation of an enolate intermediate. masterorganicchemistry.com In the presence of a deuterium source, such as deuterium oxide (D₂O), the enolate is deuterated upon quenching. This process must be carefully controlled, as the α-protons can be labile.
Modern catalytic approaches have been developed to achieve α-deuteration of carboxylic acids under milder and more efficient conditions:
Ternary Catalytic System: A method utilizing a combination of a base (e.g., K₂CO₃), pivalic anhydride, and a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) has been reported. researchgate.net This system is believed to proceed through the formation of a more reactive acyl pyridinium (B92312) species, which more readily undergoes enolization and subsequent deuteration in the presence of D₂O. This approach is notable for its mild conditions and high levels of deuterium incorporation. researchgate.net
Lewis Acid Catalysis: The use of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can activate the carbonyl group, increasing the acidity of the α-protons and facilitating deprotonation by a weak base like D₂O. nih.gov The resulting boron-enolate intermediate is then deuterated by in situ-generated D₃O⁺. While this method has been demonstrated effectively for various bioactive ketones, its application to carboxylic acids requires careful optimization to avoid undesired side reactions or poor selectivity. nih.gov
The selection of the method depends on factors like substrate compatibility, desired isotopic enrichment, and scalability.
Table 2: Comparison of Methodologies for α-Deuteration of Carboxylic Acids
| Methodology | Key Reagents | Mechanism Principle | Key Advantages | Reference |
|---|---|---|---|---|
| Classical Base-Mediated Exchange | Strong Base (e.g., NaOD), D₂O | Direct enolate formation and quenching. | Conceptually simple. | masterorganicchemistry.com |
| Ternary Catalytic System | K₂CO₃, Pivalic Anhydride, DMAP, D₂O | Formation of an activated acyl pyridinium intermediate, followed by enolization. | Mild conditions, high yields, and high deuterium incorporation. | researchgate.net |
| Lewis Acid Catalysis | B(C₆F₅)₃, D₂O | Lewis acid activation of the carbonyl group to facilitate enolate formation. | Catalytic, avoids strong bases. | nih.gov |
Advanced Techniques for Confirming Positional Deuterium Labeling and Isotopic Purity
After synthesis, it is imperative to confirm that deuterium has been incorporated at the correct position (regioselectivity) and to quantify the level of isotopic enrichment (purity). A combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is the standard approach for this characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for determining the precise location of deuterium atoms.
Proton (¹H) NMR: The successful incorporation of deuterium at the 2,2-positions would be confirmed by the disappearance or significant reduction in the intensity of the proton signal corresponding to the CH₂ group at that position.
Deuterium (²H) NMR: This technique directly detects the deuterium nucleus. A signal in the ²H NMR spectrum with a chemical shift corresponding to the C-2 position provides unambiguous evidence of successful labeling. medchemexpress.com
Carbon-13 (¹³C) NMR: The carbon atom bonded to deuterium (C-2) will exhibit a characteristic change in its signal. The typical triplet splitting pattern (due to C-H coupling) will be replaced by a different multiplicity due to C-D coupling, and an upfield shift (isotope effect) is often observed. scientificlabs.co.uk
2D NMR Spectroscopy: Two-dimensional correlation techniques, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, can definitively link a specific carbon atom to its attached protons or deuterons, providing ultimate structural proof of the label's position. scientificlabs.co.uk
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS): ESI-HRMS (Electrospray Ionization-High-Resolution Mass Spectrometry) is used to measure the mass-to-charge ratio of the molecule with very high precision. masterorganicchemistry.comgoogle.com This allows for the separation and quantification of the different isotopologues (e.g., the unlabeled (d0), mono-deuterated (d1), and di-deuterated (d2) species). The isotopic purity is calculated from the relative abundances of these peaks after correcting for natural isotopic contributions. researchgate.netgoogle.com
Tandem Mass Spectrometry (MS/MS): In MS/MS, the isolated molecular ion is fragmented, and the resulting fragment ions are analyzed. The masses of the fragments can provide additional information to confirm the location of the deuterium label within the molecule's structure. masterorganicchemistry.comgoogle.com
Table 3: Analytical Techniques for Characterization of 3-Methylbutyric Acid-d2
| Technique | Specific Method | Information Obtained | Reference |
|---|---|---|---|
| NMR Spectroscopy | ¹H NMR | Disappearance of proton signal at the labeled site. | |
| ²H NMR | Direct detection and confirmation of deuterium at the labeled site. | medchemexpress.com | |
| ¹³C NMR | Changes in signal splitting and chemical shift of the labeled carbon. | scientificlabs.co.uk | |
| 2D NMR (e.g., HSQC) | Unambiguous confirmation of label position through C-H/C-D correlation. | scientificlabs.co.uk | |
| Mass Spectrometry | ESI-HRMS | Determination of isotopic purity by quantifying relative abundance of isotopologues. | masterorganicchemistry.com, google.com |
| MS/MS | Positional information from fragmentation patterns. | google.com |
Advanced Analytical Methodologies Employing 3 Methylbutyric Acid D2
Mass Spectrometry-Based Quantitative and Qualitative Analyses
Mass spectrometry (MS) is a cornerstone of modern analytical science, and the use of stable isotope-labeled internal standards like 3-Methylbutyric acid-d2 is fundamental to achieving high-quality quantitative data. These standards are chemically identical to the analyte of interest but have a different mass due to the presence of deuterium (B1214612) atoms, allowing them to be distinguished by the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, such as short-chain fatty acids (SCFAs). nih.gov In metabolomics, GC-MS is widely used for profiling and quantifying metabolites in biological samples to identify potential biomarkers or understand metabolic pathways. d-nb.infofrontiersin.orgnih.gov For SCFAs, which are often volatile, GC-MS analysis can be challenging due to potential losses during sample preparation. nih.govumich.edu
To enhance accuracy, a deuterated internal standard like 3-Methylbutyric acid-d2 is introduced to a sample at a known concentration at the beginning of the workflow. shimadzu.comresearchgate.net This standard experiences the same conditions as the endogenous (non-labeled) 3-methylbutyric acid throughout extraction, derivatization (if necessary), and injection. nih.gov Any analyte loss or variation during these steps will affect both the labeled and unlabeled compound equally. nih.gov By comparing the peak area of the analyte to the peak area of the internal standard, a precise quantification can be achieved, correcting for experimental variability. gcms.cz This approach significantly improves the reliability and reproducibility of GC-MS-based metabolite quantification. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-QTOF/MS) for Complex Biological Matrices
For the analysis of complex biological matrices such as plasma, serum, and fecal extracts, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. nih.gov It is particularly well-suited for non-volatile or thermally unstable compounds. nih.gov Advanced LC-MS platforms, including tandem mass spectrometry (LC-MS/MS) and quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), offer exceptional sensitivity and specificity. nih.govdergipark.org.tr
LC-MS/MS: This technique, often using a triple quadrupole (QqQ) instrument, is considered a gold standard for targeted quantification. nih.gov In this setup, 3-Methylbutyric acid-d2 is used as an internal standard for the absolute quantification of endogenous 3-methylbutyric acid. The instrument is set to monitor specific mass transitions for both the analyte and the standard, a mode known as Selected Reaction Monitoring (SRM), which provides high specificity even in complex samples. nih.gov This methodology has been successfully applied to quantify various SCFAs in different biological fluids. nih.gov
LC-QTOF/MS: This high-resolution mass spectrometry (HRMS) approach provides highly accurate mass measurements, which aids in the confident identification of compounds. While primarily used for qualitative and discovery-based (untargeted) metabolomics, the use of internal standards like 3-Methylbutyric acid-d2 also facilitates more accurate relative quantification in these studies.
The use of deuterated standards like isovaleric-d9 acid in LC-MS methods has been documented for the absolute quantification of SCFAs in various biological samples. nih.gov The stable isotope-labeled standard compensates for matrix effects—a common issue in LC-MS where other molecules in the sample can suppress or enhance the ionization of the target analyte—thereby ensuring accurate results. nih.gov
Application of 3-Methylbutyric Acid-d2 as an Internal Standard in Targeted Metabolomics
Targeted metabolomics focuses on the precise measurement of a predefined set of metabolites, often to validate biomarkers or study specific metabolic pathways. mdpi.commayo.edu In this context, accurate and precise quantification is paramount. The use of stable isotope-labeled internal standards is the most rigorous method to achieve this. nih.govcaymanchem.com
3-Methylbutyric acid-d2 is an ideal internal standard for its non-deuterated counterpart, isovaleric acid, for several reasons:
Chemical and Physical Similarity: It has nearly identical chemical and physical properties (e.g., polarity, boiling point, and ionization efficiency) to the analyte. This ensures it behaves similarly during all sample handling and analysis steps. nih.gov
Chromatographic Co-elution: It co-elutes with the analyte during chromatographic separation (both GC and LC), meaning it experiences the same matrix effects at the same time.
Mass Distinction: It is easily distinguished from the endogenous analyte by the mass spectrometer due to its higher mass.
| Analytical Technique | Primary Application | Role of 3-Methylbutyric Acid-d2 | Key Advantage |
|---|---|---|---|
| GC-MS | Metabolite profiling and quantification of volatile compounds. | Internal standard for accurate quantification. | Corrects for analyte loss during sample preparation and injection. |
| LC-MS/MS | Targeted, absolute quantification in complex biological fluids. | Internal standard for high-precision measurements. | Compensates for matrix effects and variations in ionization efficiency. |
| LC-QTOF/MS | Untargeted metabolomics and compound identification. | Internal standard for improved relative quantification and quality control. | Aids in verifying analytical performance with a known compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining molecular structure and studying dynamic processes. The introduction of deuterium into a molecule like 3-methylbutyric acid provides unique insights through isotope effects and enables its use as a tracer in metabolic studies.
Elucidation of Deuterium Isotope Effects on Carbon-13 Chemical Shifts
The substitution of a proton (¹H) with a deuteron (B1233211) (²H or D) in a molecule causes small but measurable perturbations in the NMR chemical shifts of nearby nuclei, particularly Carbon-13 (¹³C). huji.ac.il These are known as deuterium isotope effects. They are classified based on the number of bonds separating the deuterium and the observed carbon nucleus. huji.ac.il
One-bond isotope effect (¹ΔC(D)): The effect on the carbon atom directly attached to the deuterium. This typically results in a significant upfield shift (to a lower ppm value) of 0.2 to 1.5 ppm. huji.ac.il
Two-bond isotope effect (²ΔC(D)): The effect on the carbon atom two bonds away from the deuterium. This effect is smaller, usually around 0.1 ppm. huji.ac.il
Long-range isotope effects: Effects over three or more bonds are generally smaller and can be positive or negative, depending on factors like molecular geometry. huji.ac.ilrsc.org
In 3-Methylbutyric acid-d2, the presence of deuterium atoms would lead to characteristic upfield shifts in the ¹³C NMR spectrum for the carbons near the substitution site. The magnitude of these shifts provides valuable information about molecular structure, bonding, and conformation. nih.gov Studying these subtle effects can help in assigning complex NMR spectra and understanding intramolecular interactions. huji.ac.il
| Isotope Effect | Number of Bonds (n) | Typical Shift Magnitude (ppm) | Direction of Shift |
|---|---|---|---|
| One-bond | 1 | 0.2 – 1.5 | Upfield |
| Two-bond | 2 | ~0.1 | Upfield |
| Three-bond | 3 | -0.02 – 0.07 | Variable |
Utilization in Biomolecular NMR for Metabolic Tracing
One of the most powerful applications of isotopically labeled compounds is their use as tracers to follow metabolic pathways in living systems. Deuterium-labeled substrates can be administered to cells or organisms, and their metabolic fate can be tracked non-invasively using NMR spectroscopy or a related technique called Deuterium Metabolic Imaging (DMI). nih.govmeduniwien.ac.at
For instance, studies using deuterated short-chain fatty acids like acetate-d3 have successfully tracked their flux through the tricarboxylic acid (TCA) cycle in the liver. nih.govmeduniwien.ac.at When acetate-d3 enters the TCA cycle, the deuterium label is incorporated into downstream metabolites like glutamate (B1630785) and glutamine (collectively termed Glx). meduniwien.ac.at By monitoring the appearance and increase of the deuterated Glx signal over time with NMR, researchers can quantify the rate of metabolic activity in real-time. nih.govmeduniwien.ac.atbohrium.com
Similarly, 3-Methylbutyric acid-d2 could be used as a tracer to investigate the metabolism of branched-chain fatty acids, which is relevant to various physiological and pathological states, including certain inborn errors of metabolism. This approach allows for a dynamic view of metabolic fluxes that is not achievable with conventional analytical methods that measure static metabolite concentrations.
Isotopic Imaging Techniques in Research (e.g., Deuterium Metabolic Imaging)isotope.com
Following a comprehensive review of available scientific literature, no research findings or data have been identified regarding the use of 3-Methylbutyric acid-d2 in isotopic imaging techniques, including Deuterium Metabolic Imaging (DMI).
Despite the growing interest in DMI for studying various metabolic processes in health and disease, there is no published research detailing the application of 3-Methylbutyric acid-d2 as a metabolic tracer within this imaging modality. Consequently, no data tables or detailed research findings on this specific topic can be provided.
Metabolic Pathway Elucidation and Flux Analysis Using 3 Methylbutyric Acid D2
Tracing the Catabolism of Branched-Chain Amino Acids (Valine, Leucine (B10760876), Isoleucine)
The three essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are critical for protein synthesis and serve as significant energy sources, particularly in skeletal muscle. youtube.com Their catabolic pathways are of great interest in understanding metabolic health and disease. The initial steps of catabolism are shared among all three BCAAs: a reversible transamination reaction followed by an irreversible oxidative decarboxylation. nih.govyoutube.com After these initial steps, the pathways diverge.
3-Methylbutyric acid (isovaleric acid) is a key intermediate in the catabolism of leucine. By introducing 3-Methylbutyric acid-d2 into a biological system, researchers can specifically trace the downstream fate of leucine-derived metabolites. The deuterium (B1214612) label acts as a signal that can be detected by mass spectrometry or NMR, allowing for the precise tracking of the molecule's journey through subsequent biochemical reactions. This enables the confirmation of known pathway steps and the quantification of metabolic flux through the leucine degradation pathway, which ultimately yields acetyl-CoA and acetoacetate. youtube.com
This tracing is crucial because the catabolism of each BCAA leads to different metabolic fates, as detailed in the table below. Using a specific tracer like 3-Methylbutyric acid-d2 helps to dissect the contribution of leucine from that of valine and isoleucine to the central carbon metabolism. researchgate.net
| Branched-Chain Amino Acid | Initial Keto Acid Intermediate | Final Catabolic Products | Metabolic Fate |
|---|---|---|---|
| Leucine | α-Ketoisocaproate (KIC) | Acetyl-CoA, Acetoacetate | Ketogenic |
| Isoleucine | α-Keto-β-methylvalerate (KMV) | Acetyl-CoA, Propionyl-CoA (→ Succinyl-CoA) | Ketogenic & Glucogenic |
| Valine | α-Ketoisovalerate (KIV) | Propionyl-CoA (→ Succinyl-CoA) | Glucogenic |
This table summarizes the distinct catabolic fates of the three branched-chain amino acids after their initial shared degradation steps. youtube.comnih.gov
Investigation of Short-Chain Fatty Acid Metabolism and Intermediates
3-Methylbutyric acid is a branched-chain short-chain fatty acid (SCFA). SCFAs, which also include straight-chain molecules like acetate (B1210297), propionate, and butyrate, are crucial metabolic products, often produced by gut microbiota, that serve as energy sources and signaling molecules for the host. nih.govnih.govmdpi.com
Utilizing 3-Methylbutyric acid-d2 as a tracer allows for detailed investigation into SCFA metabolism. Researchers can track how this specific branched-chain SCFA is absorbed, transported, and utilized by different tissues. The deuterium label makes it possible to follow its entry into cellular metabolic pathways, such as its conversion into intermediates that can enter the tricarboxylic acid (TCA) cycle for energy production or be used for the synthesis of other molecules. mdpi.com This approach helps to differentiate the metabolic contributions of branched-chain SCFAs from the more abundant straight-chain SCFAs, revealing their unique roles in cellular bioenergetics and signaling. murdoch.edu.au
Quantitative Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.govnih.gov The use of stable isotope tracers like 3-Methylbutyric acid-d2 is central to this methodology. medchemexpress.comisotope.com
Stable Isotope-Resolved Metabolomics (SIRM) is an advanced analytical approach that combines the use of stable isotope tracers with high-resolution analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comresearchgate.netnih.gov The fundamental principle of SIRM is to introduce a labeled substrate (e.g., 3-Methylbutyric acid-d2) into a biological system and track the incorporation of the stable isotope (deuterium) into downstream metabolites. nih.govnih.gov By analyzing the specific labeling patterns—which atoms within a molecule become labeled—researchers can deduce the metabolic pathways that were active. slideserve.com SIRM provides a dynamic view of metabolism, moving beyond static measurements of metabolite concentrations to reveal how metabolic networks operate and respond to various stimuli. creative-proteomics.com
The data generated from SIRM experiments are used to calculate metabolic fluxes. When a metabolic network is at a steady state, the labeling pattern of a given metabolite is determined by the fluxes of the reactions producing it and the labeling patterns of the precursor molecules. nih.govnih.gov By measuring the isotopic enrichment in a series of metabolites, mathematical models can be used to determine the relative rates of converging pathways. For instance, by tracing the deuterium from 3-Methylbutyric acid-d2 into TCA cycle intermediates, one can quantify the contribution of leucine catabolism to the TCA cycle relative to other sources like glycolysis or fatty acid oxidation. With sufficient data and a well-defined metabolic model, it is possible to calculate absolute flux values for many reactions in central carbon metabolism. creative-proteomics.com
To translate raw isotope labeling data into a comprehensive understanding of cellular metabolism, computational modeling is essential. rsc.orgnih.gov The process involves several key steps:
Metabolic Network Reconstruction : A detailed map of all known relevant biochemical reactions within the organism or cell type is compiled into a stoichiometric model. wikipedia.org
Data Integration : Experimental data, including the isotopic labeling patterns of metabolites measured by MS or NMR after administration of the tracer, are fed into the model.
Flux Calculation : Specialized software uses algorithms to find the set of metabolic flux values that best explains the observed labeling patterns, while adhering to the constraints of the metabolic network. eares.orgnih.gov
The output is a "flux map," a quantitative diagram that illustrates the flow of metabolites through the entire network. This map can reveal metabolic bottlenecks, identify key pathway activities, and show how metabolism is reprogrammed in response to genetic changes or environmental perturbations. wikipedia.org
| Component | Description | Role in MFA |
|---|---|---|
| Stable Isotope Tracer | A metabolite with non-radioactive heavy isotopes (e.g., 13C, 15N, 2H). | Introduces a detectable label to trace atomic transitions through pathways. |
| Analytical Platform (MS/NMR) | Instruments capable of detecting and quantifying isotopic enrichment in metabolites. | Measures the distribution of the isotope label across the metabolome. |
| Stoichiometric Model | A mathematical representation of the metabolic reaction network. | Provides the framework and constraints for possible metabolic routes. |
| Computational Software | Algorithms that integrate labeling data with the model. | Calculates the reaction rates (fluxes) that best fit the experimental data. |
This table outlines the essential components required for performing a Metabolic Flux Analysis (MFA) experiment.
Identification and Characterization of Novel Biochemical Reactions and Pathways in Diverse Organisms
A significant advantage of using stable isotope tracers like 3-Methylbutyric acid-d2 is the potential for discovering previously unknown metabolic pathways. nih.gov When a tracer is introduced, the deuterium label may appear in metabolites where it is not expected based on established metabolic maps. Such an unexpected labeling pattern is strong evidence for a novel biochemical reaction or an alternative, uncharacterized pathway. nih.gov
For example, if 3-Methylbutyric acid-d2 administration leads to the labeling of a specific lipid or amino acid not known to be derived from leucine catabolism, it would prompt researchers to investigate the enzymatic steps connecting them. This approach has been successfully used to uncover new pathways in various organisms, from bacteria to humans, providing critical insights into their unique metabolic capabilities and adaptations. nih.govnih.gov SIRM, therefore, serves not only as a tool for quantifying known metabolism but also as a discovery engine for expanding our fundamental knowledge of biochemistry. nih.gov
Kinetic Isotope Effects Kie Studies with 3 Methylbutyric Acid D2
Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Chemical and Biochemical Reactions
The kinetic isotope effect is fundamentally a quantum mechanical phenomenon that arises from the differences in the zero-point vibrational energies of bonds involving different isotopes. wikipedia.orglibretexts.org A chemical bond is not static but vibrates at a specific frequency. The energy of the lowest vibrational state, or zero-point energy (ZPE), is dependent on the mass of the atoms forming the bond. princeton.edu Because deuterium is twice as heavy as protium, a carbon-deuterium (C-D) bond has a lower vibrational frequency and consequently a lower ZPE than a corresponding carbon-hydrogen (C-H) bond. libretexts.org
For a reaction to occur, a certain amount of energy, known as the activation energy, must be supplied to break existing bonds. The breaking of a C-H or C-D bond is often the rate-determining step in many reactions. researchgate.net Since the C-D bond starts from a lower energy level, it requires more energy to reach the transition state where the bond is broken. wikipedia.org This results in a slower reaction rate for the deuterated compound compared to its non-deuterated counterpart. The ratio of the rate constants for the light (kH) and heavy (kD) isotopes (kH/kD) is the kinetic isotope effect. wikipedia.org
Deuterium KIEs are classified as either primary or secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. nih.gov For C-H bond cleavage, primary deuterium KIEs are typically in the range of 6 to 10. wikipedia.org A secondary KIE occurs when the isotopically substituted atom is not directly involved in the bond-breaking or bond-forming event of the rate-determining step. princeton.edu These effects are generally much smaller, with values typically between 0.8 and 1.4. wikipedia.org
Experimental Designs for Probing Enzymatic Reaction Mechanisms
The use of isotopically labeled substrates like 3-Methylbutyric acid-d2 in enzymatic studies requires carefully designed experiments to accurately measure the kinetic isotope effect and derive meaningful mechanistic insights. nih.govnih.gov Several experimental approaches can be employed, with the choice depending on the specific enzyme system and the information sought.
One common method is the direct comparison of initial rates . In this approach, the initial rates of the enzymatic reaction are measured separately for the unlabeled substrate (3-Methylbutyric acid) and the deuterated substrate (3-Methylbutyric acid-d2) under identical conditions. The ratio of these rates provides the KIE. This method is straightforward but can be susceptible to experimental errors if the conditions are not perfectly matched between the two sets of experiments. nih.gov
A more precise method is the internal competition experiment . Here, a mixture of the labeled and unlabeled substrates is used in a single reaction. The relative amounts of the products formed from each substrate are measured over time, often using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This approach minimizes errors arising from variations in reaction conditions as both substrates are competing for the same enzyme active site simultaneously. nih.gov
Model-based design of experiments (MBDOE) is an advanced approach that can be used to optimize the experimental conditions for maximal information gain. iscre28.orgrsc.org By developing a kinetic model of the enzymatic reaction, MBDOE can be used to determine the optimal substrate concentrations and reaction times to most accurately determine the KIE and other kinetic parameters. iscre28.org This can be particularly useful for complex enzymatic systems with multiple steps. rsc.org
Below is an interactive data table illustrating a hypothetical experimental design for determining the KIE of an enzyme-catalyzed reaction using 3-Methylbutyric acid and its deuterated analog.
| Experiment Type | Substrate(s) | Measurement | Advantage |
| Direct Rate Comparison | 3-Methylbutyric acid and 3-Methylbutyric acid-d2 (separate reactions) | Initial reaction rates | Conceptually simple |
| Internal Competition | Mixture of 3-Methylbutyric acid and 3-Methylbutyric acid-d2 | Product isotope ratios | High precision, minimizes systematic errors |
| Model-Based Design | Varies based on model predictions | Optimized data points for model fitting | Maximizes information from fewer experiments |
Assessment of Rate-Limiting Steps and Transition State Characteristics in Metabolic Transformations
kH/kD (observed) = (kH/kD (intrinsic) + Cf) / (1 + Cf)
where Cf is the forward commitment factor, which represents the ratio of the rate constant for the bond-breaking step to the net rate constant for all subsequent steps. A large Cf will mask the intrinsic KIE, leading to a smaller observed KIE.
Furthermore, the magnitude of the KIE can offer insights into the geometry of the transition state. princeton.edu According to the Westheimer theory, a maximum primary KIE is expected for a symmetrical transition state where the hydrogen atom is equally shared between the donor and acceptor atoms. utdallas.edu Asymmetrical transition states, where the hydrogen is either more reactant-like or more product-like, will exhibit smaller KIEs. utdallas.edu By analyzing the KIE under different conditions (e.g., with different mutant enzymes or substrate analogs), it is possible to map the structure of the transition state. acs.org
The following table presents hypothetical KIE data for the metabolism of 3-Methylbutyric acid-d2 by different enzymes, illustrating how this data can be interpreted to understand the rate-limiting step.
| Enzyme | Observed kH/kD | Interpretation |
| Enzyme A | 6.8 | C-H bond cleavage is the rate-limiting step. |
| Enzyme B | 1.2 | C-H bond cleavage is not the rate-limiting step. |
| Enzyme C | 3.5 | C-H bond cleavage is partially rate-limiting. |
Understanding Mass-Dependent and Spin-Dependent Isotope Effects in Biological Contexts
The kinetic isotope effects discussed thus far are primarily mass-dependent isotope effects . acs.org These effects arise from the difference in mass between isotopes, which influences their vibrational frequencies and zero-point energies. nih.gov Mass-dependent fractionation is the most common type of isotope effect observed in biological systems and generally follows predictable patterns based on the relative mass differences of the isotopes. nih.gov For example, the effect of substituting ¹²C with ¹³C is much smaller than that of substituting ¹H with ²H because the relative mass change is significantly less. wikipedia.org
In recent years, there has been growing interest in mass-independent isotope effects (MIFs) , also known as spin-dependent isotope effects. pnas.orgresearchgate.net These effects are not directly correlated with the mass of the isotopes but are instead influenced by their nuclear spin and magnetic moments. acs.org The magnetic isotope effect, a type of MIF, arises from the influence of nuclear spin on the rates of reactions involving radical pairs. researchgate.net The interconversion between singlet and triplet radical pairs can be influenced by hyperfine coupling with magnetic nuclei, thereby affecting the reaction pathway and product distribution. acs.org
While mass-dependent KIEs are a well-established tool in studying enzymatic reactions, the role of spin-dependent isotope effects in biological processes is an emerging area of research. pnas.org For a molecule like 3-Methylbutyric acid-d2, while its metabolism would be expected to exhibit a mass-dependent KIE, the potential for spin-dependent effects in certain redox reactions involving radical intermediates cannot be entirely ruled out. Distinguishing between these two types of isotope effects can be achieved by studying the behavior of a third isotope. For instance, in the case of oxygen, the relative fractionation of ¹⁶O, ¹⁷O (which has a nuclear spin), and ¹⁸O can reveal the contribution of mass-independent pathways. pnas.org
The table below summarizes the key distinctions between mass-dependent and spin-dependent isotope effects.
| Feature | Mass-Dependent Isotope Effect | Spin-Dependent Isotope Effect |
| Origin | Nuclear Mass | Nuclear Spin and Magnetic Moment |
| Dependence | Proportional to relative mass difference | Depends on the presence of a nuclear magnetic moment |
| Commonality | Widespread in chemical and biological reactions | Observed in reactions involving radical intermediates |
| Example | Deuterium KIE in C-H bond cleavage | Magnetic isotope effect in radical pair reactions |
Advanced Research Applications in Systems Biology and Mechanistic Metabolomics
Targeted Metabolomics for Focused Pathway Analysis
In targeted metabolomics, 3-Methylbutyric acid-d2 is employed to elucidate specific metabolic pathways with high precision and sensitivity. As an internal standard, its known concentration allows for the accurate quantification of its unlabeled counterpart in biological samples. nih.govnih.gov This is particularly crucial in studies of branched-chain amino acid (BCAA) metabolism, where 3-methylbutyric acid is a key catabolite of leucine (B10760876). wikipedia.orgnih.gov
By introducing 3-Methylbutyric acid-d2 into a cellular or organismal system, researchers can trace its conversion into downstream metabolites. For instance, it can be used to measure the flux through the isovaleryl-CoA dehydrogenase-catalyzed step in leucine degradation, a pathway implicated in the rare genetic disorder isovaleric acidemia. nih.govoaanews.org The detection of the deuterium (B1214612) label in subsequent products, such as 3-hydroxyisovaleric acid or isovalerylglycine, provides direct evidence of pathway activity. nih.gov
The use of stable isotope tracers like 3-Methylbutyric acid-d2 in targeted gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods enhances the reliability of quantification by correcting for sample loss during preparation and analysis. nih.govnih.gov
Table 1: Example Data from a Targeted Metabolomics Study Using 3-Methylbutyric acid-d2 to Trace Leucine Catabolism
| Metabolite | Unlabeled Concentration (µM) | Labeled Concentration (µM) | Isotopic Enrichment (%) | Pathway Flux (nmol/hr) |
| 3-Methylbutyric acid | 15.2 | 5.8 | 27.6 | - |
| Isovaleryl-CoA | 2.1 | 0.7 | 25.0 | 12.5 |
| 3-Hydroxyisovaleric acid | 3.5 | 1.1 | 23.9 | 11.8 |
This is a hypothetical data table created for illustrative purposes.
Integration with Untargeted Metabolomics for Holistic Metabolic Profiling
While targeted analysis focuses on predefined pathways, untargeted metabolomics aims to capture a global snapshot of all detectable metabolites in a sample. nih.gov The integration of 3-Methylbutyric acid-d2 into untargeted workflows provides a powerful approach for discovering novel metabolic fates of this branched-chain fatty acid.
When cells or organisms are cultured with 3-Methylbutyric acid-d2, the deuterium label can be incorporated into a wide array of downstream metabolites. Untargeted analysis using high-resolution mass spectrometry can then detect all deuterium-labeled molecules. acs.org This approach, often referred to as stable isotope-assisted metabolomics, helps to identify previously unknown metabolic pathways or connections. nih.govacs.org For example, the deuterium label from 3-Methylbutyric acid-d2 might be found in unexpected lipid species, suggesting a role for its carbon skeleton in fatty acid synthesis or elongation under specific conditions. nih.govnih.gov
Software tools designed for untargeted stable isotope tracing can automatically detect pairs of labeled and unlabeled features in complex datasets, facilitating the identification of tracer-derived metabolites. nih.govresearchgate.net This allows for a more holistic view of how 3-methylbutyric acid is integrated into the broader metabolic network.
Investigation of Metabolic Reprogramming in Cellular and Microbial Systems
Metabolic reprogramming is a hallmark of various physiological and pathological states, including cancer and microbial adaptation. nih.govresearchgate.net 3-Methylbutyric acid-d2 can be used as a tracer to investigate how the metabolism of branched-chain fatty acids is altered in these scenarios.
In cancer research, it is well-established that tumor cells reprogram their metabolic pathways to support rapid proliferation. researchgate.net While much focus has been on glucose and glutamine metabolism, there is growing interest in the role of fatty acids. By supplying 3-Methylbutyric acid-d2 to cancer cells, researchers can determine if its carbon backbone is used for energy production via the TCA cycle or for building blocks in de novo lipogenesis to construct new cell membranes. nih.govbiorxiv.org The pattern of deuterium incorporation into fatty acids and TCA cycle intermediates can reveal shifts in metabolic fluxes associated with malignancy. nih.gov
Similarly, in microbial systems, 3-Methylbutyric acid-d2 can be used to study how bacteria adapt their metabolism to different environmental conditions. For example, under acid stress, some bacteria may shift from carbohydrate metabolism to amino acid catabolism, leading to increased production of 3-methylbutanoic acid. researchgate.net Using a deuterated tracer can help quantify these metabolic shifts.
Table 2: Hypothetical Results of a 3-Methylbutyric acid-d2 Tracing Experiment in Cancer Cells
| Condition | Labeled Palmitate (C16:0) (Relative Abundance) | Labeled Citrate (Relative Abundance) | Interpretation |
| Normoxia | 5.3% | 8.1% | Baseline contribution to lipogenesis and TCA cycle. |
| Hypoxia | 12.7% | 4.2% | Increased shunting towards fatty acid synthesis for membrane production under low oxygen. |
This is a hypothetical data table created for illustrative purposes.
Elucidation of Microbial Metabolic Contributions to Host Biology
The gut microbiota produces significant amounts of short-chain fatty acids (SCFAs), including branched-chain fatty acids like 3-methylbutyric acid, from the fermentation of dietary proteins. biocrates.comnih.gov These microbial metabolites can enter systemic circulation and influence host physiology. 3-Methylbutyric acid-d2 is an invaluable tool for dissecting the contribution of the gut microbiome to the host's pool of this fatty acid and for tracing its fate within the host.
By administering 3-Methylbutyric acid-d2 directly to the colon or to animal models with defined microbial compositions, researchers can track its absorption and distribution into host tissues. This allows for the quantification of the contribution of microbial-derived 3-methylbutyric acid to various host metabolic pathways, distinguishing it from 3-methylbutyric acid produced through the host's own leucine metabolism. nih.gov This approach, known as stable isotope probing (SIP), is a powerful method for studying host-microbe metabolic interactions. nih.govmicrobe.com
Role in Mechanistic Studies of Physiological and Pathophysiological Processes (excluding clinical outcomes)
Beyond pathway mapping, 3-Methylbutyric acid-d2 is used in mechanistic studies to understand the dynamic regulation of metabolic processes. By combining stable isotope tracing with kinetic modeling, researchers can calculate metabolic flux rates, providing a quantitative measure of pathway activity under different physiological conditions.
For example, in studies of fatty acid oxidation, 3-Methylbutyric acid-d2 can be used to determine the rate at which this branched-chain fatty acid is broken down for energy. This can provide insights into how fatty acid metabolism is regulated by hormones or nutrient availability. In pathophysiological contexts, such as in models of metabolic syndrome, this tracer can help elucidate the mechanisms underlying dysregulated fatty acid metabolism. nih.gov The use of deuterated tracers is advantageous in these studies as the deuterium label does not significantly alter the chemical properties of the molecule. nih.gov
These mechanistic studies provide a deeper understanding of the biochemical and regulatory principles governing the metabolism of branched-chain fatty acids and their impact on cellular and organismal physiology.
Future Perspectives and Methodological Challenges in Deuterated 3 Methylbutyric Acid Research
Innovations in Isotopic Synthesis and High-Purity Labeling
The synthesis of high-purity, specifically labeled deuterated compounds is fundamental to the accuracy and reliability of isotope tracing studies. Innovations in synthetic methodologies are continuously sought to improve yields, isotopic enrichment, and the variety of available labeling patterns for molecules like 3-methylbutyric acid-d2.
Recent advancements in the deuteration of carboxylic acids include late-stage C(sp3)–H deuteration, which allows for the introduction of deuterium (B1214612) into complex molecules at a late step in the synthesis, providing a more efficient route to labeled compounds. Other methods involve the use of deuterated reagents in multi-component reactions, enzymatic synthesis, and photochemical methods. For 3-methylbutyric acid, specific deuterated forms such as Isovaleric acid-d9 and 3-Methylbutyric-2,2-d2 acid are commercially available, serving as internal standards for quantitative analysis. medchemexpress.com
The table below summarizes various approaches for the synthesis of deuterated carboxylic acids, which are applicable to the preparation of 3-methylbutyric acid-d2.
Table 1: Synthetic Approaches for Deuterated 3-Methylbutyric Acid
| Synthesis Method | Description | Potential Labeling Pattern | Key Advantages |
|---|---|---|---|
| Late-Stage C-H Deuteration | Direct replacement of hydrogen with deuterium on the carbon skeleton of the molecule. | Site-specific deuteration (e.g., at the β-position). | Efficient for complex molecules, avoids de novo synthesis. |
| Synthesis from Deuterated Precursors | Building the molecule from smaller, already deuterated starting materials. | Can introduce deuterium at multiple specific positions. | High isotopic purity achievable. |
| Decarboxylative Deuteration | Removal of a carboxyl group and its replacement with a deuterium atom. | Specific labeling at the former carboxylate position. | Provides access to specifically labeled compounds. |
| Enzymatic Synthesis | Use of enzymes to catalyze the introduction of deuterium. | High stereo- and regioselectivity. | Mild reaction conditions, environmentally friendly. |
| Commercial Availability | Pre-synthesized and purified deuterated standards. | Perdeuterated (e.g., d9) or specifically labeled (e.g., 2,2-d2). | High purity and well-characterized for use as standards. |
Development of Integrated Analytical Platforms for Multi-Dimensional Isotope Tracing
The accurate detection and quantification of deuterated metabolites within complex biological matrices require sophisticated analytical platforms. The integration of multiple analytical techniques provides a more comprehensive understanding of metabolic pathways by enabling multi-dimensional isotope tracing.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for separating and identifying labeled metabolites. chemscene.com High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between metabolites labeled with different stable isotopes (e.g., ¹³C and ²H) simultaneously. nih.gov Nuclear magnetic resonance (NMR) spectroscopy offers complementary information by providing positional isotopomer data, which is crucial for elucidating the exact location of deuterium atoms within a molecule. researchgate.net The combination of these techniques in an integrated platform allows for a more detailed and accurate mapping of metabolic fluxes. google.com
The following table outlines key analytical platforms and their applications in multi-dimensional isotope tracing.
Table 2: Integrated Analytical Platforms for Isotope Tracing
| Analytical Platform | Technique | Application in Deuterated 3-Methylbutyric Acid Research |
|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry | Quantification of 3-methylbutyric acid-d2 and its metabolites in biological fluids. google.com |
| GC-MS | Gas Chromatography-Mass Spectrometry | Analysis of volatile fatty acids, including deuterated isomers, often after derivatization. |
| HRMS | High-Resolution Mass Spectrometry | Simultaneous tracing of multiple isotopes (e.g., ¹³C and ²H) to dissect converging metabolic pathways. nih.gov |
| NMR Spectroscopy | Nuclear Magnetic Resonance | Determination of the specific positions of deuterium atoms in the 3-methylbutyric acid molecule. researchgate.net |
| Multi-isotope Imaging Mass Spectrometry (MIMS) | Secondary Ion Mass Spectrometry | Quantitative imaging of stable isotope labels at subcellular resolution. nih.gov |
Advancements in Computational Tools for Isotopic Data Analysis and Flux Modeling
The large and complex datasets generated from isotope tracing experiments necessitate the use of advanced computational tools for data processing, analysis, and visualization. These tools are essential for correcting for natural isotope abundance, calculating isotopic enrichment, and performing metabolic flux analysis (MFA). nih.gov
Several software packages have been developed to facilitate the analysis of stable isotope labeling data. Tools like INCA and 13CFLUX2 are widely used for MFA, allowing researchers to quantify the rates of metabolic reactions. More recent developments include open-source platforms like DIMet and Escher-Trace, which provide user-friendly interfaces for the differential analysis and visualization of isotope-labeled metabolomics data. MetExtract is another tool designed for the automated extraction of metabolite signals from LC/MS data in stable isotope labeling experiments.
The table below provides an overview of some key computational tools used in isotopic data analysis and flux modeling.
Table 3: Computational Tools for Isotopic Data Analysis and Flux Modeling
| Software/Tool | Primary Function | Key Features |
|---|---|---|
| INCA (Isotopomer Network Compartmental Analysis) | Metabolic Flux Analysis | Supports isotopically non-stationary MFA and parallel labeling experiments. |
| 13CFLUX2 | Metabolic Flux Analysis | A comprehensive software suite for ¹³C-based metabolic flux analysis. |
| DIMet | Differential Isotopologue Analysis | Statistical analysis to identify differentially labeled metabolites between conditions. |
| Escher-Trace | Data Visualization | Web-based tool for visualizing stable isotope tracing data on metabolic pathway maps. |
| MetExtract | Metabolite Signal Extraction | Automated extraction of metabolite-derived LC/MS signals in labeled samples. |
Expansion of Research into Complex Biological Models and Multi-Species Interactions
The application of deuterated 3-methylbutyric acid as a tracer is expanding from simple cell culture systems to more complex biological models, including animal models and studies of multi-species interactions, such as the gut microbiome. These in vivo studies provide a more physiologically relevant understanding of metabolic processes.
Stable isotope tracing in vivo has been used to investigate the metabolic interplay between the gut microbiota and the host. For instance, studies have used ¹³C-labeled dietary fiber to trace the production of short-chain fatty acids by the microbiota and their subsequent utilization by the host for processes like histone acetylation and fatty acid metabolism. Similarly, deuterated fatty acids can be used to study lipid disposition and metabolism in animal models of metabolic diseases. The development of multi-species metabolic models allows for the computational analysis of these complex interactions, providing insights into the metabolic contributions of different microbial species and the host.
The use of 3-methylbutyric acid-d2 in these complex models will be crucial for understanding its role in gut health, host-microbe signaling, and the pathophysiology of various diseases. This research will pave the way for novel therapeutic strategies targeting the metabolic interactions between the host and its resident microbes.
Q & A
Q. What analytical techniques are most effective for quantifying 3-methylbutyric acid-d₂ in biological samples?
Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are widely used. GC-MS offers high sensitivity for deuterated compounds, especially when coupled with derivatization (e.g., silylation) to enhance volatility . NMR provides structural confirmation and isotopic purity assessment, critical for verifying deuterium incorporation . For reproducibility, calibrate instruments using deuterated internal standards (e.g., 3-methylbutyric acid-d₉) to account for matrix effects .
Q. How does isotope dilution mass spectrometry (IDMS) improve the accuracy of 3-methylbutyric acid-d₂ quantification?
IDMS minimizes variability by spiking samples with a known concentration of a deuterated analog (e.g., 3-methylbutyric acid-d₉). This corrects for losses during extraction and ionization inefficiencies. Protocols should specify the optimal spike-in ratio (e.g., 1:1 analyte-to-internal standard) and validate linearity across expected concentration ranges .
Q. What are the critical steps in preparing biological samples for 3-methylbutyric acid-d₂ analysis?
Key steps include:
- Quenching metabolism : Rapid freezing of tissues or cells to halt enzymatic activity .
- Extraction : Acidified organic solvents (e.g., methanol:water 80:20) to isolate short-chain fatty acids .
- Derivatization : Use of agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) to enhance GC-MS detectability .
- Cleanup : Solid-phase extraction (SPE) to remove interfering lipids or proteins .
Advanced Research Questions
Q. How do metabolic pathways involving 3-methylbutyric acid-d₂ differ between in vitro and in vivo models?
In vitro systems (e.g., cell cultures) lack gut microbiota, which significantly contribute to 3-methylbutyric acid production via leucine metabolism. In vivo studies in germ-free vs. conventional animals can isolate microbial contributions . Advanced protocols should include isotopically labeled leucine-d₁₀ to track deuterium transfer and pathway flux .
Q. What experimental strategies resolve contradictions in reported concentrations of 3-methylbutyric acid-d₂ across studies?
Contradictions often arise from methodological differences (e.g., extraction efficiency, derivatization yield). Solutions include:
- Harmonized protocols : Adopt consensus methods from meta-analyses or guidelines (e.g., NIST protocols for deuterated compounds) .
- Interlaboratory comparisons : Use standardized reference materials to identify systematic biases .
- Data normalization : Express concentrations relative to creatinine or total fatty acids to mitigate biological variability .
Q. How does stereochemical purity of 3-methylbutyric acid-d₂ impact its biological activity in chiral environments?
Deuterium placement (e.g., at the β-carbon vs. methyl group) can alter enzyme binding kinetics. For example, deuterium in the methyl group may reduce metabolic turnover due to the kinetic isotope effect. Use enantiomerically pure standards and chiral chromatography to assess stereochemical impacts .
Q. What advanced synthetic routes optimize deuterium incorporation in 3-methylbutyric acid-d₂?
Catalytic deuteration of 3-methylcrotonic acid using deuterium gas and palladium catalysts achieves >98% isotopic purity. Alternatively, biosynthetic methods (e.g., deuterated glucose-fed microbial fermentation) enable site-specific labeling . Validate synthesis via high-resolution MS and ²H-NMR .
Q. How can conflicting biomarker associations of 3-methylbutyric acid-d₂ in cancer studies be reconciled?
Discrepancies may stem from tumor heterogeneity or sampling timing. Design longitudinal studies to track temporal changes and use spatially resolved techniques (e.g., MALDI imaging) to map intratumoral distributions . Meta-analyses should stratify data by cancer stage and subtype .
Q. What methodologies enable real-time monitoring of 3-methylbutyric acid-d₂ in environmental or industrial systems?
Electrochemical sensors functionalized with aptamers or antibodies (e.g., anti-IL-6 nanobodies) offer real-time detection . For continuous monitoring, integrate microfluidic systems with surface-enhanced Raman spectroscopy (SERS) to enhance sensitivity .
Q. How do ethical guidelines influence experimental design for 3-methylbutyric acid-d₂ studies involving human subjects?
Adhere to protocols ensuring informed consent, especially for deuterium-labeled compounds. Justify deuterium use by demonstrating necessity (e.g., tracing metabolic pathways unattainable with non-isotopic methods) and minimize exposure doses per safety thresholds (e.g., LD50 data from animal studies) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
